LogP Difference vs. Megastigmatrienone: 1.37-Unit Higher Lipophilicity Enables Differential Partitioning
The target hydrocarbon exhibits a predicted LogP of 3.97 (Chemsrc ), compared to Megastigmatrienone A's XlogP of 2.60 (Plantaedb ). The 1.37 log-unit increase indicates approximately 23‑fold greater partitioning into nonpolar phases, which directly affects odor release kinetics, solvent extraction efficiency, and membrane permeability .
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.97 (predicted) |
| Comparator Or Baseline | Megastigmatrienone A (XlogP = 2.60) |
| Quantified Difference | Δ LogP = +1.37 (≈23-fold higher lipophilicity) |
| Conditions | Predicted values from Chemsrc and Plantaedb databases |
Why This Matters
Higher lipophilicity makes the hydrocarbon the preferred candidate when nonpolar extraction or sustained-release formulations are targeted, whereas the ketone analog is more suitable for polar, aqueous-alcoholic matrices.
- [1] Plantaedb. Megastigmatrienone A (XlogP 2.60). Available at: https://plantaedb.com/compounds/megastigmatrienone-a (accessed 10 May 2026). View Source
